1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJEACTEOFQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585893 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50920-46-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have found extensive applications as pharmaceuticals, including anti-inflammatory, anticancer, and antibacterial agents, as well as in agriculture as herbicides and insecticides.[2][3] The compound this compound (CAS: 50920-46-2) is a key heterocyclic building block, valued by researchers and synthetic chemists for its utility in constructing more complex molecular architectures for drug discovery and development.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems.

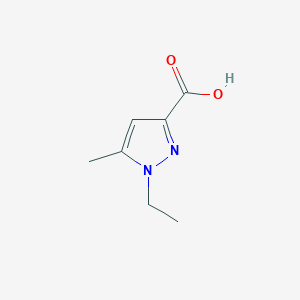

Chemical Structure

The structure features a five-membered pyrazole ring with substituents at the 1, 3, and 5 positions: an ethyl group at N1, a carboxylic acid at C3, and a methyl group at C5. This specific arrangement of functional groups dictates its reactivity and potential for forming intermolecular interactions.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the title compound and its common synthetic precursor, the ethyl ester.

| Property | This compound | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |

| CAS Number | 50920-46-2[5] | 50920-45-1[6] |

| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ |

| Molecular Weight | 154.17 g/mol [7] | 182.22 g/mol [6] |

| XLogP3 | 0.8 | 1.5[6] |

| Hydrogen Bond Donor Count | 1 | 0[6] |

| Hydrogen Bond Acceptor Count | 3 | 3[6] |

| Appearance | White to off-white powder/crystal | Not specified |

Synthesis and Reactivity

As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for its effective application.

Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from the commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate. The causality behind this choice is the need for regioselective alkylation; direct alkylation of the pyrazole ring can lead to a mixture of N1 and N2 isomers. Using a precursor where one nitrogen is sterically or electronically differentiated allows for controlled synthesis.

Step 1: N-Ethylation: The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent like DMF or acetonitrile. The reaction selectively yields the N1-ethylated product. This regioselectivity is a known attribute of pyrazole chemistry, often favoring substitution at the nitrogen further from the electron-withdrawing group.

Step 2: Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

Caption: General synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its carboxylic acid functional group.

-

Esterification: It can be readily converted back to its ester form by reacting with an alcohol under acidic conditions (Fischer esterification).

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or using coupling reagents like DCC/EDC) and reacted with primary or secondary amines to form a wide array of pyrazole-3-carboxamides. This reaction is fundamental to building libraries of potential drug candidates.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Spectral Analysis and Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While a full dataset for CAS 50920-46-2 is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from close analogs.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group protons (-CH₂-CH₃).

-

A singlet for the C5-methyl group protons.

-

A singlet for the lone proton on the pyrazole ring (at the C4 position).

-

A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretching band from the carbonyl group of the acid, around 1700-1725 cm⁻¹.

-

C-H stretching bands in the 2850-3000 cm⁻¹ region for the ethyl and methyl groups.

-

C=N and C=C stretching vibrations from the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (154.17 g/mol ). Key fragmentation patterns would likely involve the loss of the ethyl group (-29 Da) and the carboxylic acid group (-45 Da).

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate. The pyrazole carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11]

-

Drug Discovery: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[2] This specific intermediate serves as a starting point for synthesizing novel compounds for screening against various therapeutic targets. For instance, a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is used to synthesize derivatives that act as antivirulence agents, inhibiting biofilm formation in Staphylococcus aureus.[12]

-

Agrochemicals: Substituted pyrazoles are crucial in modern agriculture. The structural motif is found in potent herbicides and insecticides.[13] The ability to easily modify the carboxylic acid group allows for the creation of ester and amide derivatives with tailored properties for crop protection.[13]

-

Materials Science: Pyrazole derivatives can also act as ligands for transition metals, finding use in catalysis and the development of novel materials.[1]

Safety and Handling

According to aggregated GHS data, the regioisomer 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed.[14][15]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statements: H302: Harmful if swallowed.[15]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and direct contact with skin and eyes.

This guide provides a technical foundation for understanding and utilizing this compound. Its robust chemistry and proven value as a synthetic building block ensure its continued relevance in the fields of chemical research and development.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 50920-46-2|this compound|BLD Pharm [bldpharm.com]

- 6. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. This compound(50920-46-2) 1H NMR [m.chemicalbook.com]

- 9. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 50920-65-5 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach for the definitive structure elucidation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that ensures the unambiguous assignment of the molecular structure. Each section details not only the expected outcomes but also the underlying principles that make each technique indispensable for confirming the specific isomeric form of this pyrazole derivative.

Introduction and Strategic Overview

This compound (molecular formula C₇H₁₀N₂O₂, molecular weight 154.17 g/mol ) is a heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyrazole ring is critical to its chemical reactivity and biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for any further development.

The primary challenge in elucidating this structure lies in definitively distinguishing it from its constitutional isomer, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Simple one-dimensional spectroscopic methods may provide data consistent with both structures. This guide outlines a holistic and synergistic analytical workflow designed to provide irrefutable evidence for the correct isomer through the logical integration of multiple spectroscopic techniques.

The chosen strategy relies on a foundational principle: each analytical technique provides a unique and complementary piece of the structural puzzle.

-

Mass Spectrometry (MS) will confirm the elemental composition and molecular weight and offer initial structural clues through fragmentation analysis.

-

Infrared (IR) Spectroscopy will rapidly identify the key functional groups present, confirming the existence of the carboxylic acid and the aromatic-like pyrazole core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D correlation experiments, will provide the definitive map of atomic connectivity, allowing for the unambiguous placement of each substituent on the pyrazole ring.

Caption: Workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the first line of inquiry, serving to verify the molecular weight and elemental composition and to provide initial structural insights through predictable fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small quantity of the analyte is introduced into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

-

Molecular Ion (M•+): The highest m/z value in the spectrum should correspond to the molecular weight of the compound. For this compound, a peak is expected at m/z = 154 . The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Fragmentation Analysis: The fragmentation pattern is critical for initial structural validation. Key fragmentation processes for pyrazoles and carboxylic acids include α-cleavage and the loss of stable neutral molecules.[1][2]

| Expected m/z | Proposed Fragment Identity | Rationale for Fragmentation |

| 154 | [C₇H₁₀N₂O₂]•+ | Molecular Ion (M•+) |

| 125 | [M - C₂H₅]⁺ | Loss of the ethyl group from the N1 position. |

| 109 | [M - COOH]⁺ | α-cleavage resulting in the loss of the carboxyl radical, a common pathway for carboxylic acids.[1] |

| 81 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the N-ethyl group of the m/z 109 fragment. |

| 54 | [C₃H₄N]⁺ | Characteristic pyrazole ring fragmentation. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the infrared spectrum.

Data Interpretation

The IR spectrum will confirm the presence of the carboxylic acid and the pyrazole ring.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure |

| ~2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The exceptional broadness is due to hydrogen bonding and is highly characteristic of a carboxylic acid dimer.[4] |

| ~2850-2980 | C-H Stretch | Ethyl & Methyl groups | Confirms the presence of aliphatic C-H bonds. |

| ~1715 (strong, sharp) | C=O Stretch | Carboxylic Acid | Confirms the carbonyl group. The position suggests a conjugated or hydrogen-bonded acid. |

| ~1550-1620 | C=N & C=C Stretch | Pyrazole Ring | Corresponds to the stretching vibrations within the heterocyclic ring.[5] |

| ~1210-1320 | C-O Stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[6] While 1D NMR (¹H and ¹³C) identifies the different chemical environments, 2D NMR experiments (COSY, HSQC, and HMBC) are essential for establishing the precise connectivity between atoms, which is the key to differentiating between the possible isomers.[7][8]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.

-

1D Spectra Acquisition: Acquire standard ¹H and broadband proton-decoupled ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

2D Spectra Acquisition: Perform a series of 2D experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically over 2-3 bonds).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH).[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the most powerful experiment for this specific problem.[7]

-

Data Interpretation and Isomer Differentiation

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local environment.

| Expected δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 12.0 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded and often broadened by chemical exchange. |

| ~6.5 | singlet | 1H | H-4 | The sole proton on the pyrazole ring. Its chemical shift is influenced by the surrounding substituents. |

| ~4.2 | quartet (q) | 2H | N-CH₂-CH₃ | Deshielded by the adjacent nitrogen atom. Coupled to the -CH₃ protons. |

| ~2.4 | singlet | 3H | C₅-CH₃ | A singlet as it has no adjacent protons to couple with. |

| ~1.4 | triplet (t) | 3H | N-CH₂-CH₃ | Coupled to the adjacent -CH₂ protons. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Expected δ (ppm) | Assignment | Rationale |

| ~165 | C=O | Carboxylic acid carbonyl carbon. |

| ~150 | C-5 | Quaternary carbon attached to nitrogen and methyl group. |

| ~145 | C-3 | Quaternary carbon attached to nitrogen and carboxylic acid. |

| ~110 | C-4 | Protonated carbon of the pyrazole ring. |

| ~45 | N-CH₂ | Ethyl group carbon attached to nitrogen. |

| ~14 | C₅-CH₃ | Ring-attached methyl carbon.[12] |

| ~13 | N-CH₂-CH₃ | Terminal methyl of the ethyl group. |

While the 1D spectra are consistent with the proposed structure, they could also potentially fit the isomer. The HMBC experiment provides the definitive evidence by showing correlations between protons and carbons that are 2 or 3 bonds apart. This allows us to "walk" across the molecule and connect the substituents to specific positions on the ring.[13]

The key correlations that will unambiguously confirm the this compound structure are:

-

Correlation from the N-CH₂ protons (~4.2 ppm) to the C-5 carbon (~150 ppm). This proves the ethyl group is attached to N-1, which is adjacent to C-5.

-

Correlation from the C₅-CH₃ protons (~2.4 ppm) to the C-5 carbon (~150 ppm) and the C-4 carbon (~110 ppm). This confirms the methyl group is on C-5.

-

Correlation from the H-4 proton (~6.5 ppm) to the carboxylic acid carbon (C=O, ~165 ppm). This is a three-bond correlation (H-4 → C-4 → C-3 → COOH) and proves that the carboxylic acid group is located at the C-3 position.

Caption: Key HMBC correlations confirming the structure.

Consolidated Conclusion

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern spectroscopic techniques.

-

Mass Spectrometry confirmed the molecular formula C₇H₁₀N₂O₂ with a molecular ion peak at m/z 154.

-

IR Spectroscopy provided clear evidence for the carboxylic acid functional group (broad O-H and strong C=O absorptions) and the pyrazole core.

-

1D NMR (¹H and ¹³C) established the presence and environment of all proton and carbon atoms, including the ethyl, methyl, and carboxylic acid moieties, and a single proton on the pyrazole ring.

-

2D NMR (HMBC) provided the definitive and irrefutable evidence. The long-range correlation between the N-ethyl protons and the C-5 carbon, combined with the correlation between the H-4 proton and the carboxylic acid carbon, unambiguously establishes the 1, 3, and 5 substitution pattern.

This multi-faceted, self-validating approach leaves no ambiguity and stands as a robust protocol for the structural characterization of complex heterocyclic molecules, ensuring the highest degree of scientific integrity for research and development applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS 50920-46-2 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 50920-46-2)

Introduction

This compound, identified by CAS Number 50920-46-2, is a substituted pyrazole derivative that serves as a crucial synthetic intermediate. Its molecular structure, featuring a carboxylic acid functional group, an N-ethyl substituent, and a C-methyl substituent on the pyrazole core, makes it a versatile building block in medicinal and agricultural chemistry. This compound is instrumental in the development of novel fungicides, herbicides, and pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1][2] The physicochemical properties of this intermediate are paramount as they directly influence reaction kinetics, product yield, formulation strategies, and the biological activity of the final products.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Furthermore, it offers expert-guided, standardized protocols for the experimental determination of critical parameters essential for its application in research and development, such as acidity (pKa), solubility, and lipophilicity (LogP).

Core Physicochemical Profile

The fundamental physicochemical characteristics of a compound are the cornerstone of its application in synthesis and formulation. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50920-46-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 154.17 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 136 - 141 °C | [3] |

| pKa | Data not available; experimental determination required. | |

| Aqueous Solubility | Data not available; experimental determination required. | |

| LogP | Data not available; experimental determination required. |

Structural and Spectroscopic Characterization

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Anticipated Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH). Signals for the ethyl group would appear as a quartet (-CH₂) and a triplet (-CH₃). The pyrazole ring proton and the C-methyl group would each present as singlets.

-

¹³C NMR: Carbon signals for the carboxylic acid carbonyl, the distinct carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents would be visible.

-

Infrared (IR) Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer would be prominent (approx. 2500-3300 cm⁻¹). A sharp, strong peak for the C=O stretch of the carbonyl group would appear around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (154.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the ethyl substituent.

Key Parameters for Development & Experimental Protocols

For researchers in drug development and agrochemistry, three physicochemical properties are of paramount importance: acidity (pKa), solubility, and lipophilicity (LogP). These parameters govern a molecule's behavior in both biological and formulation contexts.

Acidity (pKa)

Scientific Rationale: The pKa value defines the extent of ionization of the carboxylic acid group at a given pH. This is critical because ionization state profoundly affects a molecule's solubility, membrane permeability, and interaction with biological targets. For formulation scientists, knowing the pKa is essential for selecting appropriate buffers and predicting stability.

Experimental Protocol: Potentiometric Titration

This is a robust and widely accepted method for pKa determination.

-

Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

-

System Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH meter with a combination electrode to monitor pH.

-

Titration: Add a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Scientific Rationale: Solubility is a critical determinant of a compound's bioavailability. Poor aqueous solubility can severely limit oral absorption, leading to failed drug candidates. In agrochemicals, it affects how a compound is formulated (e.g., as a solution or suspension) and its environmental fate.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a vial containing a solvent of interest (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Collect a sample from the supernatant and separate the undissolved solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure that the initial amount was indeed in excess.

Caption: Workflow for equilibrium solubility determination.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is expressed as the partition coefficient (LogP). It is a key predictor of a drug's ability to cross cell membranes (absorption), its distribution within the body, and its potential for metabolism and toxicity. For agrochemicals, it influences soil binding and penetration into plant tissues.

Experimental Protocol: Shake-Flask Method for LogP

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination by the shake-flask method.

Stability, Storage, and Safety

Handling and Storage: this compound should be stored in a cool, dry place, with some suppliers recommending temperatures between 0-8 °C to ensure long-term stability.[1][2] The container should be tightly closed to prevent moisture uptake.

Safety Profile: According to available safety data, this compound is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physical properties. Its true potential in advanced applications, however, can only be unlocked through the rigorous experimental determination of its pKa, aqueous solubility, and LogP. The protocols detailed in this guide provide a validated framework for obtaining this critical data, enabling researchers and development professionals to make informed decisions regarding synthesis, formulation, and screening, thereby accelerating the path from discovery to application.

References

An In-depth Technical Guide to the Spectral Data Analysis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Introduction

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical applications, rigorous structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical choices.

Molecular Structure and Isomeric Considerations

The structural integrity of a pharmaceutical candidate is the bedrock of its biological activity and safety profile. For this compound, it is crucial to confirm the substitution pattern on the pyrazole ring. A common isomeric impurity that could arise during synthesis is 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The analytical techniques detailed herein are designed to unequivocally differentiate between these isomers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. For this compound, the following proton signals are expected:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | 1H |

| Pyrazole C4-H | 6.5 - 6.7 | Singlet | - | 1H |

| Ethyl N-CH₂ | 4.1 - 4.3 | Quartet | ~7.2 | 2H |

| Methyl C5-CH₃ | 2.3 - 2.5 | Singlet | - | 3H |

| Ethyl -CH₃ | 1.4 - 1.6 | Triplet | ~7.2 | 3H |

Expertise & Experience: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration. The singlet nature of the pyrazole C4-H is a key indicator of the substitution pattern. In the isomeric impurity, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, this proton would likely experience a slightly different chemical environment. The quartet and triplet pattern of the ethyl group is a classic ethyl spin system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C4 | 105 - 110 |

| Ethyl N-CH₂ | 45 - 50 |

| Methyl C5-CH₃ | 12 - 15 |

| Ethyl -CH₃ | 14 - 17 |

Trustworthiness: The chemical shifts are predicted based on known data for similar pyrazole carboxylic acids and general principles of NMR spectroscopy.[1][2][3] The distinct chemical shifts for the three pyrazole carbons (C3, C4, and C5) are critical for confirming the substitution pattern.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4][5][6] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument on the deuterium signal of the solvent to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For this compound, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the pyrazole ring.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, very broad |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1550 | C=N, C=C stretch (pyrazole ring) | Medium |

| ~1450, ~1380 | C-H bend (alkyl groups) | Medium |

| ~1250 | C-O stretch (carboxylic acid) | Strong |

| ~920 | O-H bend (out-of-plane, dimer) | Medium, broad |

Authoritative Grounding: The very broad O-H stretching band is characteristic of a hydrogen-bonded carboxylic acid dimer.[9] The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak. The pyrazole ring vibrations are expected in the fingerprint region.[10][11]

Experimental Protocol for ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples due to its minimal sample preparation requirements.[12][13][14]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the key absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (Molecular Weight: 154.17 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 154.

-

Key Fragments:

Trustworthiness: The presence of the molecular ion peak is crucial for confirming the molecular weight. The fragmentation pattern can provide additional structural information and help differentiate between isomers. Analysis of the fragmentation of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW 154.17) from the NIST WebBook can provide insights into the expected fragmentation of the pyrazole core.[18][19][20]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation.

-

Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS and is less likely to cause extensive fragmentation, often showing a prominent protonated molecule [M+H]⁺ at m/z = 155.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Caption: Logical fragmentation pathway in Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of this compound using a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit for the characterization of this and other related pharmaceutical compounds. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 19. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 20. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide on the Putative Mechanisms of Action of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Foreword: Charting a Course into the Unknown

For researchers and drug development professionals, the exploration of novel chemical entities is the very essence of discovery. The compound 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid emerges from a chemical family—pyrazole carboxylic acid derivatives—renowned for its diverse and potent biological activities.[1][2][3] While the specific mechanism of action for this particular molecule remains to be fully elucidated, its structural characteristics suggest several compelling avenues for investigation.

Part 1: The Pyrazole Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] This versatility stems from the pyrazole's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, hydrophobic interactions, and metal chelation. The carboxylic acid moiety further enhances this potential, often serving as a key anchoring point within enzyme active sites or receptor binding pockets.

Part 2: Postulated Mechanisms of Action: Learning from Analogs

Based on the known activities of structurally related pyrazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Mitochondrial Electron Transport Chain Complex I

A compelling line of inquiry is suggested by the insecticide Tebufenpyrad, a pyrazole carboxamide that functions as a potent inhibitor of mitochondrial complex I.[5] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts ATP production, leading to cellular demise.[5] The structural similarity between Tebufenpyrad and our compound of interest makes mitochondrial respiration a prime target for investigation.

Secondary Hypothesis: Viral Protease Inhibition

Recent studies have identified pyrazole-3-carboxylic acid derivatives as effective inhibitors of the Dengue virus NS2B-NS3 protease.[6] This enzyme is essential for viral replication, and its inhibition represents a promising antiviral strategy.[6] Given the precedent for this scaffold to bind to and inhibit viral proteases, this constitutes a viable secondary hypothesis.

Exploratory Avenues: Kinase and Cyclooxygenase (COX) Inhibition

The broader family of pyrazole derivatives has been extensively explored for its anti-inflammatory and anticancer activities, often linked to the inhibition of protein kinases or cyclooxygenase enzymes.[1] While less directly suggested by the immediate structure, these remain important exploratory avenues, particularly if primary and secondary hypotheses are disproven.

Part 3: An Experimental Roadmap for Mechanistic Elucidation

The following sections provide a structured, multi-stage experimental plan to systematically investigate the mechanism of action of this compound.

Stage 1: Initial Profiling and Target Class Identification

The initial phase focuses on broad, cell-based assays to narrow the field of potential mechanisms.

Experimental Workflow: Initial Cellular Phenotyping

Caption: Workflow for initial cell-based screening.

Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Plate a relevant cell line (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Stage 2: Target-Specific In Vitro Assays

Based on the results of Stage 1, proceed with target-specific biochemical assays.

Experimental Workflow: Investigating Mitochondrial Respiration

Caption: Workflow for assessing mitochondrial function.

Protocol 2: Mitochondrial Complex I Enzymatic Assay

-

Isolate Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart) using differential centrifugation.

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ubiquinone, NADH, and the isolated mitochondrial complex I.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15 minutes.

-

Initiate Reaction: Initiate the reaction by adding NADH.

-

Monitor Absorbance: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate Inhibition: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Stage 3: Target Engagement and In-Cell Validation

Confirm that the compound interacts with its putative target within a cellular context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate soluble and aggregated proteins by centrifugation.

-

Western Blotting: Analyze the amount of soluble target protein (e.g., a subunit of Complex I) at each temperature by Western blotting.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Part 4: Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target | Endpoint | Result (IC50/EC50) |

| Cellular | A549 Cells | Cytotoxicity | 15.2 µM |

| Biochemical | Bovine Heart Complex I | Enzymatic Inhibition | 2.1 µM |

| Cellular | Dengue Virus Replicon | Replication Inhibition | > 50 µM |

| Biochemical | COX-2 | Enzymatic Inhibition | > 100 µM |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic elucidation of the mechanism of action for this compound. By progressing through these stages of hypothesis generation, in vitro testing, and in-cell validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. The insights gained will be invaluable for guiding further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Biological activity of substituted pyrazole carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylic Acids

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1] When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for drug discovery and agrochemical development, earning its designation as a "privileged structure."[2][3] The unique electronic properties, hydrogen bonding capabilities, and structural rigidity of the pyrazole carboxylic acid core allow it to interact with a wide array of biological targets with high affinity and specificity.[4]

The resulting derivatives have given rise to a multitude of commercial products, from blockbuster anti-inflammatory drugs to highly effective fungicides.[5][6][7] The biological activities reported for this class of compounds are remarkably diverse, encompassing anti-inflammatory, antifungal, anticancer, antiviral, antimicrobial, and neuroprotective effects.[6][8][9] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key biological activities of substituted pyrazole carboxylic acids. It delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), and provides detailed experimental methodologies to facilitate further research and development in this dynamic field.

Chapter 1: The Pyrazole Carboxylic Acid Scaffold: Physicochemical Properties and Synthetic Strategies

The efficacy of the pyrazole carboxylic acid scaffold stems from its distinct physicochemical characteristics. The aromatic pyrazole ring provides a stable, planar core, while the nitrogen atoms act as both hydrogen bond donors (N-1 H) and acceptors (N-2), facilitating strong interactions with protein active sites.[4] The acidic carboxylic acid group is often crucial for activity, serving as a key anchoring point or a metal-chelating moiety within enzyme pockets.

The synthesis of this scaffold is well-established, with the Knorr pyrazole synthesis and related cyclocondensation reactions being common strategies.[7][10] A typical approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be readily modified to introduce a variety of substituents, allowing for extensive chemical exploration and optimization of biological activity.

Chapter 2: Mechanism-Driven Biological Activities: Case Studies

The broad biological spectrum of pyrazole carboxylic acid derivatives is best understood through their specific mechanisms of action against well-defined molecular targets. This chapter explores three major areas where these compounds have made a significant impact.

Inhibition of Cellular Respiration: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

In the realm of agrochemicals, pyrazole carboxamides (amides derived from pyrazole carboxylic acids) are a pivotal class of fungicides.[5][11] Their primary mode of action is the potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[5][12]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides interrupt the flow of electrons, which has catastrophic consequences for the fungal cell.[5] This blockage leads to a severe reduction in ATP synthesis, starving the fungus of its primary energy source.[5] Furthermore, the impaired electron flow results in the accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular structures.[5] This targeted disruption of a vital metabolic hub effectively halts fungal growth and leads to cell death. The development of SDHIs has been instrumental in managing fungicide resistance and ensuring global food security.[5]

Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.

Table 1: Representative Pyrazole Carboxamide SDHI Fungicides

| Compound Name | Key Target Pathogens | Reported Efficacy (EC₅₀) | Reference(s) |

|---|---|---|---|

| Boscalid | Botrytis cinerea, Sclerotinia sclerotiorum | 2.2 µg/mL against R. solani | [13] |

| Fluxapyroxad | Rhizoctonia solani, Mycosphaerella graminicola | 0.033 mg/L against R. solani | [12] |

| Bixafen | Cereal rusts and leaf spot diseases | Varies by pathogen | [11][14] |

| Penthiopyrad | Botrytis, Powdery Mildew, Rhizoctonia | Varies by pathogen |[5] |

Modulation of the Inflammatory Cascade: Diaryl Pyrazoles as Selective COX-2 Inhibitors

One of the most significant contributions of pyrazole chemistry to human health is the development of selective cyclooxygenase-2 (COX-2) inhibitors.[15] The diaryl-substituted pyrazole derivative, Celecoxib, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for conditions like osteoarthritis and rheumatoid arthritis.[16][17]

The mechanism of action involves the enzymes COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[18] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[19] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal bleeding.[18] Celecoxib's pyrazole-based structure allows it to selectively bind to and inhibit the COX-2 enzyme, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[15][16]

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxin - Wikipedia [en.wikipedia.org]

- 15. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid literature review

An In-depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents across a vast range of disease areas. The natural occurrence of a pyrazole derivative, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, hinted at the biological relevance of this motif. Since then, synthetic pyrazole-containing molecules have achieved significant clinical success. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising derivative: This compound . As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its synthesis, characterization, and potential applications. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the first step in any development workflow. The key characteristics of this compound and its common synthetic precursor, the corresponding ethyl ester, are summarized below.

| Property | This compound | ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |

| IUPAC Name | This compound | ethyl 1-ethyl-5-methylpyrazole-3-carboxylate |

| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ |

| Molecular Weight | 154.17 g/mol | 182.22 g/mol [1] |

| CAS Number | 50920-46-2 | 50920-45-1[1] |

| Appearance | Solid | Oil / Liquid |

| XLogP3 | ~0.8 | ~1.5[1] |

Note: Physical properties such as melting and boiling points can vary based on purity and experimental conditions. The data presented are compiled from supplier information and computational predictions.

Synthesis and Characterization: A Guided Workflow

While numerous methods exist for pyrazole synthesis, the most common and logical approach for this specific molecule involves a two-step process: a regioselective cyclocondensation followed by saponification. This pathway is chosen for its reliance on readily available starting materials and its straightforward execution.

Proposed Synthetic Pathway

The overall strategy is to first construct the ethyl-substituted pyrazole ring with a carboxylic ester handle, which is then hydrolyzed in the final step to yield the target acid.

Caption: Proposed two-step synthesis of the target compound.

Expert Rationale and Control of Regioselectivity

The critical step in this synthesis is the initial cyclocondensation. The reaction between an unsymmetrical 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) and a substituted hydrazine (ethylhydrazine) can theoretically produce two different regioisomers. The desired product, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, is formed when the more nucleophilic nitrogen of ethylhydrazine (the NH₂) attacks the more electrophilic ketone carbonyl, followed by cyclization. The isomeric byproduct results from the initial attack at the other carbonyl.

Literature on analogous reactions suggests that while a mixture is often formed, the ratio can be influenced by reaction conditions. For instance, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester is known to yield a mixture of the 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers in approximately a 1:3 ratio, favoring the desired 5-methyl substitution pattern.[2] This suggests that the direct condensation pathway proposed here is likely to favor the correct isomer, which can then be purified by chromatography.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (approx. 3 mL per mmol of dicarbonyl).

-

Reaction Initiation: While stirring, add ethylhydrazine (1.1 equiv.) dropwise. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (0.1 equiv.).

-

Cyclization: Heat the mixture to reflux and maintain for 4-6 hours.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, dominant spot corresponding to the pyrazole ester should appear.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired regioisomer from any byproducts.[2]

-

Step 2: Saponification to this compound

-

Setup: Dissolve the purified ethyl ester (1 equiv.) from Step 1 in ethanol in a round-bottom flask.

-

Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 equiv.). Heat the mixture to reflux for 1-2 hours.[3][4]

-

Trustworthiness Check: The reaction can be monitored by TLC. The starting ester spot should disappear, and the product acid will typically remain at the baseline in most organic eluents.

-

-

Isolation:

-

Cool the mixture in an ice bath and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the product under vacuum to yield the final this compound.

-

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals for the target molecule include a singlet for the pyrazole ring proton, a quartet and a triplet for the N-ethyl group, a singlet for the C5-methyl group, and a broad singlet for the carboxylic acid proton.[5]

-

¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton, including distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show the [M+H]⁺ or [M-H]⁻ ion at the expected m/z value.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Biological Activity and Therapeutic Potential

While specific biological assay data for this compound is not extensively published, the broader class of pyrazole carboxylic acids and their derivatives exhibits a wide range of pharmacological activities.[1][6][7] This provides a strong rationale for investigating its therapeutic potential.

Anti-inflammatory and Analgesic Applications

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] The structural similarity of the pyrazole core to known NSAIDs like Celecoxib suggests that this molecule could be a valuable starting point for developing novel COX inhibitors.

Caption: General mechanism of COX-2 inhibition by pyrazole compounds.

The carboxylic acid moiety is a common feature in many NSAIDs, often serving as a key binding group within the enzyme's active site. The ethyl and methyl substitutions on the pyrazole ring will influence the compound's lipophilicity and steric profile, which are critical for selective binding to the COX-2 isoform over COX-1, potentially reducing gastrointestinal side effects.

Antimicrobial and Antifungal Potential

Pyrazole amides derived from precursor acids have demonstrated significant utility as fungicides in agriculture and are being explored as antimicrobial agents.[9] The carboxylic acid of the title compound is an ideal chemical handle for generating a library of amide derivatives. By coupling the acid with various amines, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective antifungal or antibacterial compounds.

Future Research Directions

This compound is a promising but underexplored molecule. The logical next steps for a drug discovery program centered on this scaffold would be:

-

Synthesis of an Amide Library: Utilize the carboxylic acid as a handle to synthesize a diverse library of amides. This is a standard approach to convert a molecular fragment into a drug-like lead series.

-

In Vitro Biological Screening: Screen the parent acid and its amide derivatives in relevant biological assays. Primary screens could include COX-1/COX-2 inhibition assays, broad-spectrum antimicrobial panels, and cytotoxicity assays against various cancer cell lines.

-

Computational Modeling: Use molecular docking studies to predict the binding modes of the most active compounds within their putative biological targets (e.g., the COX-2 active site), guiding the next round of rational drug design.

-

Pharmacokinetic Profiling: For the most promising lead compounds, conduct preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess their drug-like properties.

Conclusion

This compound stands as a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical principles, with a clear understanding of potential challenges like regioselectivity. Based on the robust pharmacology of the pyrazole class, this compound holds significant potential for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic value of this promising molecule.

References

- 1. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(50920-46-2) 1H NMR spectrum [chemicalbook.com]

- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility Profile of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid in Common Laboratory Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The characterization of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development. It directly influences formulation strategies, bioavailability, and the design of synthetic routes. This technical guide provides a comprehensive analysis of the solubility of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a detailed solubility profile in a range of common laboratory solvents, and provide robust, step-by-step protocols for experimental determination. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when handling and utilizing this compound.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently employed in the design of bioactive molecules due to its diverse pharmacological activities. The molecule's structure, featuring a carboxylic acid group, an N-ethyl substituent, and a methyl group on the pyrazole ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. A thorough understanding of its solubility across various solvent systems is paramount for its effective use, from initial screening assays to process scale-up. This guide provides the foundational knowledge and practical methodologies required to confidently work with this compound.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1] For this compound, several structural features dictate its interactions with different solvents:

-

Carboxyl Group (-COOH): This is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water and alcohols.[2]

-

Pyrazole Ring: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, further enhancing interactions with protic solvents.

-

Ethyl and Methyl Groups: These alkyl groups constitute the nonpolar, lipophilic portion of the molecule. Their presence increases the compound's affinity for nonpolar organic solvents through van der Waals interactions.[3]

-

Acidic Nature: As a carboxylic acid, the compound's solubility in aqueous media is highly pH-dependent. In basic solutions (e.g., aqueous NaOH or NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[4]

The balance between the polar, hydrogen-bonding regions and the nonpolar alkyl regions determines the compound's solubility in a given solvent. Solubility decreases as the non-polar hydrocarbon portion of a carboxylic acid molecule increases.[5]

Physicochemical Profile of this compound

A compound's fundamental physicochemical properties are critical for interpreting its solubility behavior. While experimental data for this specific isomer is not widely published, the following table includes data for a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which serves as a reasonable proxy.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 132-145 °C | |

| XLogP3 | 0.8 | [6] |

The positive XLogP3 value suggests a slight preference for lipophilic environments, though the value is low enough to indicate that appreciable aqueous solubility may be achievable, particularly at adjusted pH.

Experimentally Determined Solubility Profile